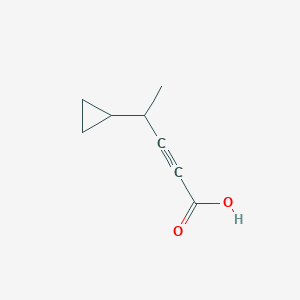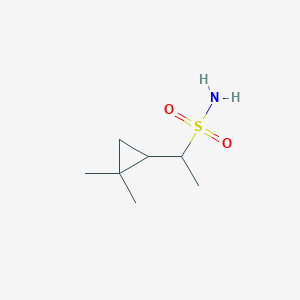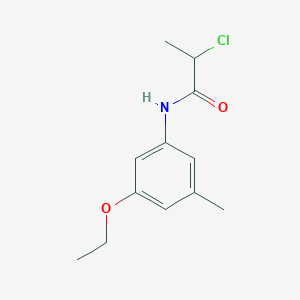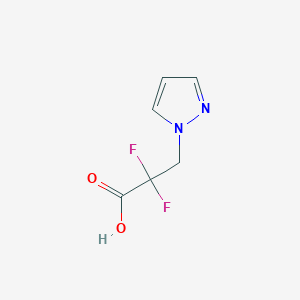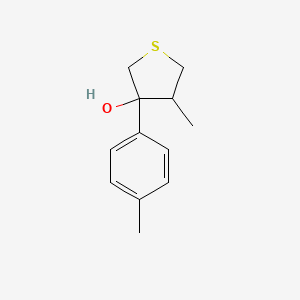
4-Methyl-3-(4-methylphenyl)thiolan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-3-(4-methylphenyl)thiolan-3-ol is a chemical compound with the molecular formula C12H16OS It is a thiolane derivative, characterized by the presence of a sulfur atom in a five-membered ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(4-methylphenyl)thiolan-3-ol typically involves the reaction of 4-methylphenyl derivatives with thiolane precursors. One common method includes the use of 4-methylbenzyl chloride and thiolane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, followed by purification through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
化学反应分析
Types of Reactions
4-Methyl-3-(4-methylphenyl)thiolan-3-ol undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiolane derivatives depending on the reagents used.
科学研究应用
4-Methyl-3-(4-methylphenyl)thiolan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Methyl-3-(4-methylphenyl)thiolan-3-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the thiolane ring can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This compound may also interact with cellular pathways involved in oxidative stress and inflammation.
相似化合物的比较
Similar Compounds
- 4-Methyl-3-(3-methylphenyl)thiolan-3-ol
- 2-Methyl-3-(4-methylphenyl)thiolan-3-ol
Uniqueness
4-Methyl-3-(4-methylphenyl)thiolan-3-ol is unique due to its specific substitution pattern on the thiolane ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
属性
分子式 |
C12H16OS |
|---|---|
分子量 |
208.32 g/mol |
IUPAC 名称 |
4-methyl-3-(4-methylphenyl)thiolan-3-ol |
InChI |
InChI=1S/C12H16OS/c1-9-3-5-11(6-4-9)12(13)8-14-7-10(12)2/h3-6,10,13H,7-8H2,1-2H3 |
InChI 键 |
QYXNYCXCILDGSY-UHFFFAOYSA-N |
规范 SMILES |
CC1CSCC1(C2=CC=C(C=C2)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine](/img/structure/B13198160.png)
![{[3-(Chloromethyl)oxolan-3-yl]methyl}trimethylsilane](/img/structure/B13198167.png)
![5-Fluoro-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13198174.png)

![7-Cyclopropyl-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13198199.png)
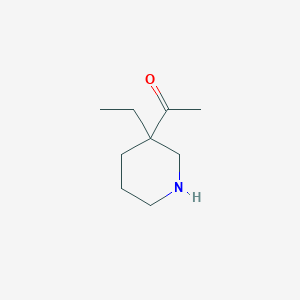
![8-(2-Methylphenyl)-6-azaspiro[3.4]octane](/img/structure/B13198219.png)

